2,4-Dinitrophenylmorphine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58534-70-6 |
|---|---|
Molecular Formula |
C23H21N3O7 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-(2,4-dinitrophenoxy)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C23H21N3O7/c1-24-9-8-23-14-4-5-17(27)22(23)33-21-19(6-2-12(20(21)23)10-15(14)24)32-18-7-3-13(25(28)29)11-16(18)26(30)31/h2-7,11,14-15,17,22,27H,8-10H2,1H3/t14-,15+,17-,22-,23-/m0/s1 |
InChI Key |
LRGWIFMZKBJNGI-KARMISDFSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])O[C@H]3[C@H](C=C4)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])OC3C(C=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dinitrophenylmorphine and Structural Analogues
Precursor Chemistry and Strategic Starting Materials for Morphine Derivatization
The primary and most crucial precursor for the synthesis of 2,4-dinitrophenylmorphine is morphine itself. Morphine is a complex alkaloid extracted from the opium poppy, Papaver somniferum. Its structure features several reactive sites, including a phenolic hydroxyl group at the C-3 position, a secondary allylic alcohol at the C-6 position, a tertiary amine, and a double bond. The presence of these functional groups allows for a wide range of chemical modifications.
For the specific synthesis of this compound, the key reactive site is the phenolic hydroxyl group at the C-3 position. This group is acidic enough to be deprotonated, making it a nucleophile that can react with electrophilic reagents. The strategic choice of morphine as the starting material is fundamental, as its rigid pentacyclic structure provides the foundational scaffold upon which the 2,4-dinitrophenyl group is installed.
Reaction Pathways and Optimized Conditions for the Installation of the 2,4-Dinitrophenyl Group
The introduction of the 2,4-dinitrophenyl group onto the morphine molecule is achieved through a nucleophilic aromatic substitution reaction. This reaction involves the phenoxide ion of morphine attacking an activated aryl halide.
Discussion of Specific Dinitrophenylation Reagents and Their Selectivity
The most common and effective reagent for this transformation is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. FDNB is highly reactive towards nucleophiles due to the presence of two electron-withdrawing nitro groups, which activate the aromatic ring for nucleophilic attack, and the fluoride (B91410) ion being an excellent leaving group.
The reaction proceeds by first treating morphine with a base to deprotonate the phenolic hydroxyl group at the C-3 position, forming the more nucleophilic phenoxide ion. This is followed by the addition of 1-fluoro-2,4-dinitrobenzene. The phenoxide then attacks the carbon atom bearing the fluorine in FDNB, displacing the fluoride ion and forming the 2,4-dinitrophenyl ether of morphine.
The selectivity of this reaction for the C-3 phenolic hydroxyl over the C-6 allylic alcohol is a key consideration. The greater acidity of the phenolic hydroxyl group allows for its selective deprotonation under milder basic conditions, thus favoring its reaction with FDNB.
A historical synthesis of this compound was described by Eddy and Sumwalt in 1939 in the Journal of Pharmacology and Experimental Therapeutics. Their method involved the reaction of morphine with 1-fluoro-2,4-dinitrobenzene in a suitable solvent in the presence of a base.
Strategic Considerations for Regioselective and Stereoselective Functionalization of the Morphine Scaffold
The regioselectivity of the dinitrophenylation at the C-3 position is primarily governed by the enhanced acidity of the phenolic hydroxyl group compared to the alcoholic hydroxyl at C-6. By carefully controlling the reaction conditions, specifically the choice of base and reaction temperature, the reaction can be directed to occur predominantly at the desired position.
The stereochemistry of the morphine scaffold is retained during this derivatization. The reaction does not involve any of the chiral centers of the morphine molecule, and thus the stereochemical integrity of the final product is preserved.
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. The crude product is typically a mixture of the desired product, unreacted morphine, the dinitrophenylating reagent, and by-products.
A common purification strategy involves the following steps:
Extraction: The reaction mixture is first worked up by partitioning between an organic solvent and an aqueous solution to remove water-soluble impurities.
Chromatography: Column chromatography is a powerful technique for separating the desired product from the remaining impurities. A silica (B1680970) gel stationary phase is often employed, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, in varying gradients.
Crystallization: The purified product can be further refined by crystallization from a suitable solvent system. This process not only enhances the purity but also provides the final product in a crystalline form, which is often desirable for characterization and handling.
The progress of the purification can be monitored using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Yield Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing the yield of this compound involves a careful consideration of several factors:
Stoichiometry of Reactants: The molar ratio of morphine to the dinitrophenylating reagent and the base can significantly impact the yield. An excess of the dinitrophenylating reagent may be used to drive the reaction to completion, but this can also lead to the formation of by-products.
Reaction Conditions: Temperature and reaction time are critical parameters. Higher temperatures can increase the reaction rate but may also promote side reactions. The optimal conditions need to be determined experimentally.
Choice of Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Aprotic polar solvents are often suitable for nucleophilic aromatic substitution reactions.
Chemical Reactivity and Derivatization Studies of 2,4 Dinitrophenylmorphine
Reactivity Profile of the 2,4-Dinitrophenyl Group within the Morphine Architecture
The 2,4-dinitrophenyl group is a well-known electron-withdrawing moiety that activates the aromatic ring to which it is attached for nucleophilic attack. Its presence on the morphine core at the C-3 position imparts specific reactive characteristics to the molecule.
The 2,4-dinitrophenyl ether linkage in 2,4-dinitrophenylmorphine is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two nitro groups strongly withdraw electron density from the phenyl ring, making the carbon atom attached to the morphine's phenolic oxygen (C-1' of the DNP group) highly electrophilic and prone to attack by nucleophiles.
This reactivity allows for the displacement of the morphinoxy group by a variety of nucleophiles, a reaction that is not feasible with unsubstituted phenyl ethers of morphine. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which subsequently expels the leaving group. In this context, the morphinoxide anion would act as the leaving group.
| Nucleophile (Nu⁻) | Potential Product | Reaction Conditions (Hypothetical) |
| Methoxide (B1231860) (CH₃O⁻) | 2,4-dinitroanisole + Morphine | Sodium methoxide in methanol, room temperature to mild heating. |
| Amines (R₂NH) | N-substituted-2,4-dinitroaniline + Morphine | Amine in a polar aprotic solvent (e.g., DMF, DMSO), with or without a base. |
| Thiolates (RS⁻) | 2,4-dinitrophenyl sulfide (B99878) + Morphine | Thiol and a base (e.g., NaH) in a suitable solvent. |
This table presents hypothetical reaction outcomes based on the known principles of SNAr reactions of 2,4-dinitrophenyl ethers.
Conversely, the 2,4-dinitrophenoxy moiety can serve as an excellent leaving group, facilitating the introduction of other functionalities at the C-3 position of the morphine skeleton. This is a significant advantage over the direct displacement of the phenolic hydroxyl group, which is generally unreactive under standard nucleophilic substitution conditions. The activation of the C-3 position through the DNP ether allows for the synthesis of a wide array of morphine analogs that would otherwise be difficult to access.
For instance, the reaction of this compound with various nucleophiles can lead to the formation of new C-O, C-N, or C-S bonds at the C-3 position. This strategy is particularly valuable for creating libraries of morphine derivatives for structure-activity relationship (SAR) studies.
| Nucleophile | Resulting Morphine Derivative (at C-3) | Potential Significance |
| Alkoxides/Phenoxides | 3-Alkoxy/Aryloxy-morphine derivatives | Modulation of lipophilicity and pharmacokinetic properties. |
| Amines | 3-Amino-morphine derivatives | Introduction of basic centers and potential for new receptor interactions. |
| Azide (N₃⁻) | 3-Azido-morphine | Precursor for 3-amino-morphine or for use in click chemistry. |
This table illustrates the potential of the 2,4-dinitrophenoxy group as a leaving group for the synthesis of novel morphine analogs.
Directed Chemical Modifications of the Morphine Core in the Presence of the 2,4-Dinitrophenyl Moiety
While the DNP group activates the C-3 position, other reactive sites within the morphine core remain accessible for chemical modification. The presence of the bulky and electronically demanding DNP group can, however, influence the regio- and stereoselectivity of these reactions. Key sites for modification on the morphine scaffold include the C-6 hydroxyl group, the C-7/C-8 double bond, and the N-17 tertiary amine.
For example, the C-6 hydroxyl group can be oxidized to a ketone (morphinone derivative), esterified, or replaced with other functional groups via Mitsunobu or other substitution reactions. The C-7/C-8 double bond can be hydrogenated or subjected to addition reactions. The N-17 methyl group can be demethylated to yield the corresponding nor-derivative, which can then be re-alkylated with various substituents. The compatibility of these transformations with the 2,4-dinitrophenyl ether would need to be experimentally verified, as the reaction conditions for modifying the morphine core must not lead to the premature cleavage of the DNP group.
Synthesis of Advanced Research Analogs and Chemically Tagged Conjugates
The reactivity of this compound makes it a valuable intermediate for the synthesis of advanced research tools. The 2,4-dinitrophenyl group itself can act as a hapten for immunological studies, allowing for the development of antibodies against morphine. By conjugating this compound to a carrier protein like bovine serum albumin (BSA), an immunogenic conjugate can be produced. nih.gov
Furthermore, the DNP moiety can be displaced by nucleophiles containing reporter groups such as fluorophores, biotin, or radioactive isotopes. This would allow for the creation of chemically tagged morphine conjugates for use in a variety of biological assays, including receptor binding studies and imaging applications.
| Tag | Conjugation Strategy | Potential Application |
| Fluorophore | Displacement of DNP with a fluorescent amine or thiol. | Fluorescence microscopy, flow cytometry. |
| Biotin | Displacement of DNP with a biotinylated nucleophile. | Avidin-biotin-based detection assays. |
| ¹⁸F | Nucleophilic fluorination with [¹⁸F]fluoride, displacing the DNP group. | Positron Emission Tomography (PET) imaging of opioid receptors. |
This table outlines potential strategies for the synthesis of chemically tagged morphine conjugates from this compound.
Investigations into Chemical Stability and Degradation Pathways in Controlled Environments
The chemical stability of this compound is a critical factor for its use in research and as a potential intermediate. The ether linkage is expected to be relatively stable under neutral and mildly acidic conditions. However, under strongly basic conditions, nucleophilic attack by hydroxide (B78521) ions could lead to the cleavage of the ether bond, yielding morphine and 2,4-dinitrophenol. The rate of this degradation would be dependent on pH, temperature, and the presence of other nucleophiles. nih.gov
The morphine scaffold itself is susceptible to degradation, particularly oxidation. The presence of the electron-withdrawing DNP group might influence the oxidative stability of the morphine core. Degradation of the morphine portion could lead to the formation of pseudomorphine and morphine-N-oxide. nih.gov Detailed stability studies under various pH and temperature conditions would be necessary to fully characterize the degradation profile of this compound and identify its degradation products.
Molecular Interactions and Mechanistic Chemical Investigations of 2,4 Dinitrophenylmorphine
In Vitro Studies of Ligand-Receptor Binding Kinetics and Affinity
A comprehensive search of scientific databases yields no specific data on the in vitro ligand-receptor binding kinetics and affinity of 2,4-Dinitrophenylmorphine for any opioid or other receptor types. While general principles of ligand-receptor interactions are well-established, the specific association and dissociation rate constants (kon and koff), as well as the equilibrium dissociation constant (Kd) or inhibition constant (Ki), for this compound have not been experimentally determined and reported. Without such fundamental data, a quantitative understanding of its potency and selectivity at a molecular level remains elusive.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and dynamic behavior of a molecule are critical to understanding its interaction with biological targets. However, no studies detailing the conformational analysis or molecular dynamics simulations of this compound could be identified. Such studies would be instrumental in predicting the compound's preferred spatial arrangement, its flexibility, and the energetic landscape of its various conformations. The absence of this information precludes a detailed understanding of how its structure might influence its binding to a receptor's active site. While computational studies on morphine and its other derivatives exist, these cannot be directly extrapolated to the unique chemical entity of this compound with its bulky and electronically distinct dinitrophenoxy substituent.
Structure-Activity Relationship (SAR) Elucidation in the Context of Ligand Design
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical modifications influence a compound's biological activity. For this compound, there is a lack of systematic SAR studies that would explore the impact of the dinitrophenyl moiety on its opioid receptor activity. Key questions remain unanswered, such as the importance of the nitro groups' positions on the phenyl ring and the nature of the ether linkage to the morphine scaffold. Without a body of research on a series of related analogs, the specific contributions of these structural features to receptor affinity and efficacy cannot be elucidated in the context of modern ligand design.
Application of this compound as a Chemical Probe for Elucidating Molecular Target Mechanisms
Chemical probes are essential tools for dissecting the function of biological targets. An ideal probe possesses high potency, selectivity, and a well-understood mechanism of action. Given the lack of fundamental data on its binding affinity, selectivity, and even its primary molecular targets, this compound has not been utilized as a chemical probe in any published research. Its potential to serve as a tool for investigating receptor pharmacology or for mapping receptor binding sites remains entirely unexplored.
Computational and Theoretical Chemistry of 2,4 Dinitrophenylmorphine
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular stability, and reactivity, which are dictated by the molecule's electronic structure. youtube.com
Density Functional Theory (DFT) Applications in Characterizing Molecular Orbitals and Electron Distribution
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. stackexchange.com It is particularly effective for calculating the electronic properties of large organic molecules. In the context of 2,4-dinitrophenylmorphine, DFT calculations would focus on how the addition of the electron-withdrawing 2,4-dinitrophenyl group to the morphine nitrogen alters the electronic landscape of the parent molecule.
DFT calculations allow for the visualization and analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is likely to be located on the electron-rich morphine scaffold, specifically the phenolic ring and the tertiary amine, while the LUMO would be expected to be centered on the electron-deficient dinitrophenyl ring system. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can provide a detailed picture of charge distribution. researchgate.net This would quantify the electron-withdrawing effect of the nitro groups, showing a significant partial positive charge on the morphine nitrogen and alterations in the charge distribution across the entire molecule compared to morphine itself.
Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -2.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.3 eV | Reflects the molecule's electronic excitability and chemical reactivity. |
Ab Initio Methods for Predicting Molecular Properties and Energetics
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular geometries, energies, and other properties. youtube.comyoutube.com
For this compound, ab initio calculations could be used to:
Determine the most stable geometric conformation: By calculating the total energy of different spatial arrangements of the atoms, the lowest energy (and thus most stable) structure can be identified. researchgate.net
Calculate vibrational frequencies: These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes, such as the symmetric and asymmetric stretches of the nitro (NO2) groups. researchgate.net
Predict thermochemical properties: Enthalpy of formation and Gibbs free energy can be calculated, providing insight into the molecule's thermodynamic stability. researchgate.net
Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. mdpi.comnrfhh.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a molecule within a biological target. nih.govmdpi.com
In the case of this compound, docking simulations would typically target the mu-opioid receptor (MOR), the primary site of action for morphine and many of its derivatives. researchgate.net The simulation would place the this compound molecule into the known binding pocket of the MOR and calculate a "docking score," which estimates the binding free energy. mdpi.com
The analysis would focus on key interactions:
Hydrogen Bonds: The phenolic hydroxyl group on the morphine core is crucial for binding and is expected to form a hydrogen bond with key residues in the receptor, such as Histidine.
Ionic Interactions: The protonated tertiary amine of the morphine D-ring typically forms a critical ionic interaction with an acidic residue, such as Aspartate 147, in the MOR. researchgate.net
Hydrophobic and van der Waals Interactions: The aromatic rings and the alicyclic structure of the morphine backbone would engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Influence of the DNP group: The bulky and polar 2,4-dinitrophenyl group would significantly influence the binding. It could introduce new steric clashes that hinder optimal binding, or potentially form new favorable interactions (e.g., pi-pi stacking with aromatic residues) that could alter the binding affinity and even functional activity compared to morphine. nih.gov
Illustrative Docking Simulation Results with Mu-Opioid Receptor
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| Morphine | -8.5 | ASP147, TYR148, HIS297 | 2 |
Note: This table is illustrative. The lower binding energy for the derivative suggests the bulky DNP group may introduce steric hindrance, weakening the interaction compared to morphine.
Prediction of Reaction Pathways and Transition States for Synthetic Transformations
Computational chemistry can model chemical reactions, providing insights into reaction mechanisms, predicting the structures of short-lived transition states, and calculating activation energies. This helps in understanding reaction feasibility and optimizing synthetic routes.
A plausible synthesis for this compound involves the nucleophilic aromatic substitution (SNAr) reaction between morphine and 1-chloro-2,4-dinitrobenzene. The nitrogen atom of morphine's D-ring acts as the nucleophile, attacking the electron-deficient carbon atom of the dinitrobenzene ring, leading to the displacement of the chloride ion.
Quantum chemical calculations (typically using DFT) can be employed to:
Map the potential energy surface of the reaction.
Locate the geometry of the transition state (the highest energy point along the reaction coordinate).
Calculate the activation energy (the energy difference between the reactants and the transition state). A lower activation energy implies a faster reaction.
Investigate the potential for side reactions.
Analysis of Conformational Landscapes and Their Influence on Molecular Recognition
A molecule's conformation—the spatial arrangement of its atoms—is not static. Due to rotation around single bonds, a molecule like this compound can exist in multiple conformations, each with a different energy. The collection of these conformations and their relative energies is known as the conformational landscape.
The key rotatable bond in this compound is the C-N bond connecting the dinitrophenyl group to the morphine piperidine (B6355638) ring. The orientation of the bulky dinitrophenyl group relative to the morphine scaffold is critical.
Computational methods can systematically rotate this bond and calculate the energy at each step, generating a potential energy profile. This analysis can identify:
Low-energy conformers: The most stable and thus most populated conformations.
Energy barriers to rotation: The energy required to twist the molecule from one stable conformation to another.
The conformational landscape is crucial for molecular recognition because a receptor binding pocket is a specific 3D shape. The molecule must be able to adopt a conformation that is complementary to the binding site (a "bioactive conformation") for a strong interaction to occur. If the lowest-energy conformation of this compound in solution is very different from the conformation required for binding to the opioid receptor, and the energy barrier to adopt the bioactive conformation is high, then binding will be weak.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Morphine |
Advanced Analytical Techniques in Chemical Characterization for Research Purposes
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel or synthesized compounds like 2,4-dinitrophenylmorphine. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule.
For this compound (C₂₃H₂₁N₃O₇), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated with high precision. This precise measurement helps to confirm the elemental composition and differentiate it from other compounds with the same nominal mass.
In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can deduce the connectivity of the molecule. For this compound, characteristic fragmentation patterns would be expected, including the loss of the dinitrophenyl group, cleavages within the morphine skeleton, and fragmentation of the piperidine (B6355638) ring.
While specific experimental HRMS data for this compound is not widely available in the reviewed scientific literature, the expected data from such an analysis is outlined in the table below.
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound
| Analysis Type | Expected Information | Significance for this compound |
| Full Scan HRMS | Precise m/z of the [M+H]⁺ ion | Confirms the elemental formula (C₂₃H₂₂N₃O₇⁺) |
| Tandem MS (MS/MS) | Fragmentation pattern | Elucidates the structure by identifying characteristic losses of the dinitrophenyl group and fragments of the morphine core. |
| Fragment Ion Analysis | Precise m/z of fragment ions | Confirms the identity of the constituent parts of the molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemistry of the molecule.
For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their connectivity, and their spatial relationships. The aromatic protons on the dinitrophenyl group would appear in a distinct region of the spectrum, while the protons of the morphine scaffold would have characteristic chemical shifts and coupling constants that are well-documented for morphine derivatives. nih.gov The preservation of the five stereocenters from the original morphine structure could be confirmed by the complexity and splitting patterns of the signals. nih.gov
¹³C NMR spectroscopy would identify all 23 carbon atoms in the molecule, distinguishing between the aromatic carbons of the dinitrophenyl moiety, the carbons of the morphine core, and the N-methyl group.
Although specific, published NMR spectra for this compound are not readily found, the expected information from such analyses is crucial for its unambiguous characterization.
Table 2: Expected NMR Spectroscopy Data for the Characterization of this compound
| NMR Experiment | Type of Information Provided | Application to this compound Structure |
| ¹H NMR | Chemical shifts, integration, and coupling constants of protons. | Confirms the presence of the dinitrophenyl and morphine moieties; provides information on the relative orientation of protons, aiding in stereochemical assignment. |
| ¹³C NMR | Chemical shifts of all carbon atoms. | Confirms the total number of carbons and their chemical environment (aromatic, aliphatic, etc.). |
| 2D NMR (COSY) | Correlation between coupled protons. | Establishes the proton-proton connectivity within the morphine scaffold. |
| 2D NMR (HSQC) | Correlation between protons and their directly attached carbons. | Assigns specific protons to their corresponding carbon atoms. |
| 2D NMR (HMBC) | Correlation between protons and carbons over two or three bonds. | Confirms the connectivity between different parts of the molecule, such as the ether linkage between the morphine and dinitrophenyl groups. |
Chromatographic Separations (e.g., HPLC, GC) for Purity Determination and Isolation in Complex Research Matrices
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used in research.
HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to assess the purity of a synthesized batch. nih.gov The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification when compared to a reference standard. By coupling HPLC with a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), both qualitative and quantitative data can be obtained.
Gas Chromatography, while generally used for more volatile compounds, could potentially be employed for the analysis of this compound after appropriate derivatization to increase its volatility and thermal stability. However, due to the high molecular weight and polar functional groups, HPLC is the more conventional and direct method for its analysis.
Table 3: Chromatographic Methods for the Analysis of this compound
| Technique | Typical Column | Typical Mobile/Carrier Phase | Purpose |
| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradient | Purity assessment, quantitative analysis, and isolation from reaction mixtures. |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium or Hydrogen | Analysis of potential volatile impurities or after derivatization of the target compound. |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and stereochemistry, confirming the absolute configuration of chiral centers.
To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision.
A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound, indicating that this data is not publicly available as of the time of this review. nih.gov Should a crystal structure be determined, the data would be presented in a standardized format as shown in the illustrative table below.
Table 4: Illustrative Crystallographic Data Table for this compound
| Parameter | Description | Example of Expected Data |
| Crystal System | The symmetry of the crystal lattice. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = X Å, b = Y Å, c = Z Å, α = 90°, β = Y°, γ = 90° |
| Z | The number of molecules per unit cell. | e.g., 4 |
| Calculated Density | The density of the crystal calculated from the molecular weight and unit cell volume. | e.g., 1.XX g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | e.g., R₁ = 0.0X |
Q & A
Q. How is 2,4-Dinitrophenylhydrazine (DNPH) synthesized and characterized for carbonyl group detection?
DNPH is synthesized via nucleophilic aromatic substitution, where hydrazine reacts with 2,4-dinitrochlorobenzene under controlled conditions . Key steps include:
- Synthesis : Refluxing 2,4-dinitrochlorobenzene with excess hydrazine hydrate in ethanol, yielding DNPH as a colored precipitate.
- Characterization : Melting point analysis (≈200°C) and HPLC purity assessment (≥99%) are critical for validating reagent quality .
- Safety : DNPH is stabilized with ~33% water to mitigate explosive risks from its dry form .
Q. What safety protocols are essential for handling DNPH in laboratory settings?
Due to its friction/impact sensitivity and toxicity:
Q. How does DNPH function in qualitative organic analysis for carbonyl compounds?
DNPH reacts with ketones/aldehydes via condensation, forming hydrazone derivatives. Key steps:
- Reagent Preparation : DNPH dissolved in methanol/H₂SO₄ (Brady’s reagent) generates a yellow-to-red precipitate upon carbonyl reaction .
- Differentiation : Aromatic carbonyls yield red precipitates, while aliphatic analogs produce yellow .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms of nitroaromatic compounds like DNPH?
Advanced oxidation processes (AOPs) for nitroaromatics (e.g., 2,4-dinitroanisole) are modeled using:
- Theoretical Framework : M06-2X/6-311+G(d,p) level with solvent models (SMD) to predict hydroxyl radical (•OH) attack pathways .
- Mechanistic Insights : Dominant pathways (e.g., addition-elimination, hydrogen atom transfer) are validated against experimental intermediates like quinone radicals .
Q. How can researchers resolve discrepancies in toxicity data for dinitrophenol isomers (e.g., 2,4-DNP vs. 2,6-DNP)?
Challenges arise from isomer mixtures and outdated analytical methods:
- Data Harmonization : Compare historical autopsy data (using colorimetric assays) with modern LC-MS/MS to quantify 2,4-DNP and its metabolite (2-amino-4-nitrophenol) .
- Isomer-Specific Analysis : Employ GC-MS with chiral columns to separate and quantify individual isomers in environmental/human samples .
Q. What methodologies optimize DNPH-based assays for detecting protein carbonyls in oxidative stress studies?
Key steps for reproducibility:
- Sample Preparation : Homogenize tissues in DNPH-containing buffers (pH 7.4) to derivatize carbonyl groups.
- Quantification : Use anti-DNPH antibodies in ELISA or spectrophotometry (absorbance at 370 nm) with bovine serum albumin (BSA) standards .
- Controls : Include reductant-treated samples (e.g., NaBH₄) to distinguish artifactual oxidation .
Q. How do structural modifications of DNPH derivatives influence their bioactivity (e.g., antimicrobial, anticancer)?
Schiff base derivatives of DNPH exhibit diverse bioactivities:
- Synthetic Strategies : Introduce substituents (e.g., -NO₂, -NH₂) at the phenyl ring to enhance electron-withdrawing/donating effects .
- Bioassay Design : Screen derivatives against Mycobacterium tuberculosis (anti-TB) or cancer cell lines (MTT assay), correlating activity with Hammett sigma constants .
Methodological Guidance for Data Contradictions
Q. Addressing variability in DNPH-based carbonyl quantification across studies
Q. Reconciling conflicting toxicity profiles of dinitrophenols in environmental samples
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
